molecular formula C23H20FN5O3 B2557807 2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226458-41-8

2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2557807
CAS RN: 1226458-41-8
M. Wt: 433.443
InChI Key: KONRFEQVNJZMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds structurally related to the specified chemical have been synthesized and investigated for their potential antitumor and antimicrobial effects. Novel N-arylpyrazole-containing compounds, for instance, have shown cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of 5-fluorouracil, indicating their potential as cancer therapeutics. Additionally, some of these compounds exhibited antimicrobial activity, highlighting their dual-functionality in medicinal chemistry (Riyadh, 2011).

Non-Linear Optical (NLO) Properties and Anticancer Activity

Other related compounds have been synthesized and characterized using various techniques, with a focus on their NLO properties and molecular docking analyses. Notably, certain compounds demonstrated significant interactions near the colchicine binding site of tubulin, suggesting their potential to inhibit tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on the synthesis of diverse heterocyclic compounds utilizing similar chemical frameworks. These efforts have led to the creation of novel structures with potential applications in dye production, pharmaceuticals, and materials science. For example, the development of monoazo dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers demonstrates the versatility of these chemical frameworks in creating functional materials with specific applications (Barni et al., 1985).

Development of Molecular Probes

Furthermore, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been explored as molecular probes for the A2A adenosine receptor, showcasing their application in pharmacological studies. These probes, including derivatives with high affinity and selectivity as antagonists, have facilitated the study of receptor interactions and the development of receptor-targeted therapies (Kumar et al., 2011).

Mechanism of Action

properties

IUPAC Name

2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-14-4-3-5-17(10-14)26-22(31)16-7-9-20-27-29(23(32)28(20)12-16)13-21(30)25-18-8-6-15(2)19(24)11-18/h3-12H,13H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONRFEQVNJZMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

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